![molecular formula C18H13ClN2OS B2773604 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 378214-69-8](/img/structure/B2773604.png)
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide” is a derivative of 2-aminothiazole . It has been studied for its remarkable effects on Mycobacterium tuberculosis energetics .
Synthesis Analysis
The synthesis of this compound and its derivatives poses several medicinal chemistry challenges concerning its toxicity and drug-likeness . More detailed information about the synthesis process is not available in the retrieved papers.Scientific Research Applications
- Thiazole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. These compounds show potential as antimicrobial agents against bacteria, fungi, and viruses .
Antimicrobial Activity
Anti-Inflammatory Properties
Antitumor and Cytotoxic Effects
Neuroprotective Potential
Antiviral Activity
Anticonvulsant Properties
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been reported that a 2-aminothiazole derivative, which is structurally similar to this compound, remarkably affects mycobacterium tuberculosis energetics . This suggests that the compound may interact with its targets to disrupt their normal functioning, leading to changes in cellular energetics.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and tumor growth.
Pharmacokinetics
The compound’s molecular weight is 34083, which is within the acceptable range for drug-like molecules. This suggests that the compound could potentially have favorable pharmacokinetic properties, including good absorption and distribution within the body.
Result of Action
Given its potential impact on mycobacterium tuberculosis energetics , it can be inferred that the compound may lead to disruption of normal cellular processes, potentially leading to cell death or inhibition of growth in the case of microbial targets.
properties
IUPAC Name |
3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAUMYWSDMWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide |
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